molecular formula C14H13NO3S B510456 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid CAS No. 52535-72-5

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B510456
CAS No.: 52535-72-5
M. Wt: 275.32g/mol
InChI Key: HTBXMKTUPNCXIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid: Unique due to its specific substitution pattern on the thiophene ring.

    4,5-Dimethylthiophene-3-carboxylic acid: Lacks the benzamido group, resulting in different chemical and biological properties.

    2-Benzamido-3-methylthiophene-4-carboxylic acid: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-benzamido-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-8-9(2)19-13(11(8)14(17)18)15-12(16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBXMKTUPNCXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202531
Record name 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52535-72-5
Record name 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52535-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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